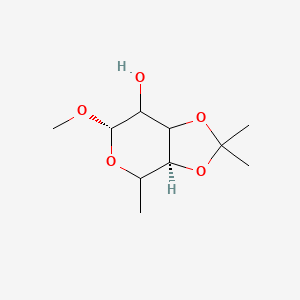

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

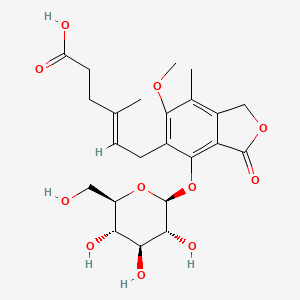

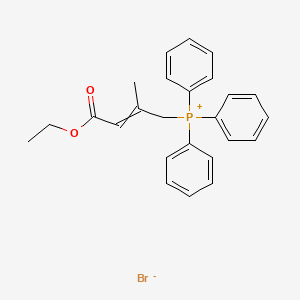

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is a compound with the molecular formula C10H18O5 . It is widely used in the biomedical industry due to its unique structure and serves as a building block for the synthesis of various pharmaceutical drugs .

Synthesis Analysis

The synthesis of this compound involves a variety of strategies leading to stereospecific deuterium incorporation . The glycosyl chlorides of the 3-O-methyl and 4-deoxy-4-fluoro O-benzylated derivatives of D-galactopyranose were condensed with methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside to give, after deprotection, the 3’-O-methyl, 4’-deoxy-4’-fluoro, and 4’-epi derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a variety of functional groups. The IUPAC name of the compound is (3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol . The compound has a molecular weight of 218.25 g/mol .Chemical Reactions Analysis

The major product isolated from the reaction was the crystalline methyl 4-(4-O-acetyl-3-deoxy-L-glycero-tetronamido)-4,6-dideoxy-alpha-D-mannopyranoside resulting from acetyl group migration in the initially formed 2’-O-acetyl derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are 218.11542367 g/mol . The topological polar surface area is 57.2 Ų .Applications De Recherche Scientifique

Proteomics Research

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their function in complex biological systems.

Pharmaceutical Drug Synthesis

This compound serves as a building block for the synthesis of various pharmaceutical drugs . It can be used to develop therapeutic agents for combating diseases such as cancer, diabetes, and inflammation .

Inhibition of α-Galactosidases

“Methyl α-D-galactopyranoside”, a similar compound, is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . This suggests that “Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” might also have potential applications in the inhibition of α-galactosidases.

Glycosylation Studies

“Methyl 3,4-O-isopropylidene-a-D-galactopyranoside”, another similar compound, plays a pivotal role in unraveling the intricacies of glycosylation . Glycosylation is a critical function in biology and consists of attaching a carbohydrate to a protein or other organic molecule. “Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” might also be used in similar studies.

Glycoconjugate Synthesis

The compound is significant in the intricate process of glycoconjugate synthesis . Glycoconjugates are molecules that result from the union of a carbohydrate and another molecule, which can be as simple as a sugar or as complex as a protein or lipid. They play vital roles in biological processes, including cell-cell recognition and interaction.

Experimental Research

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is offered for experimental and research use . This suggests that it could be used in a variety of scientific experiments, possibly including chemical reactions, biological processes, or physical phenomena.

Mécanisme D'action

Propriétés

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)